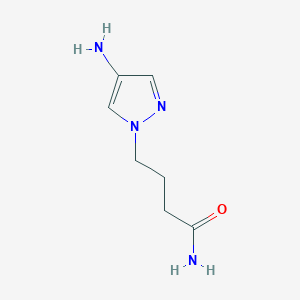

4-(4-amino-1H-pyrazol-1-yl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(4-amino-1H-pyrazol-1-yl)butanamide” is a chemical compound with the molecular formula C7H12N4O and a molecular weight of 168.2 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for “4-(4-amino-1H-pyrazol-1-yl)butanamide” is 1S/C7H12N4O/c8-6-4-10-11(5-6)3-1-2-7(9)12/h4-5H,1-3,8H2,(H2,9,12) . This indicates the presence of a pyrazole ring attached to a butanamide group.Physical And Chemical Properties Analysis

“4-(4-amino-1H-pyrazol-1-yl)butanamide” is a solid substance at room temperature . It has a molecular weight of 168.2 .Applications De Recherche Scientifique

- Application Summary : “4-(4-amino-1H-pyrazol-1-yl)butanamide” is a compound that has been used in medicinal chemistry . It is a stable compound with a relatively high boiling point .

- Methods of Application : The specific methods of application or experimental procedures for this compound are not detailed in the sources I found. However, it is typically used in the synthesis of other compounds .

- Results or Outcomes : The outcomes of using this compound can vary greatly depending on the specific context in which it is used. In general, it is a useful reagent in organic synthesis .

- Application Summary : Pyrazole derivatives, such as “4-(4-amino-1H-pyrazol-1-yl)butanamide”, have been studied for their antimicrobial properties .

- Methods of Application : These compounds are typically synthesized and then tested against various types of bacteria and fungi to determine their efficacy .

- Results or Outcomes : The specific results of these studies were not detailed in the sources I found. However, pyrazole derivatives have been found to have various pharmacological actions .

Scientific Field: Medicinal Chemistry

Scientific Field: Antimicrobial Research

- Application Summary : Compounds with a pyrazole moiety, such as “4-(4-amino-1H-pyrazol-1-yl)butanamide”, have been studied for their antiparasitic properties .

- Methods of Application : These compounds are typically synthesized and then tested against various types of parasites to determine their efficacy .

- Results or Outcomes : The specific results of these studies were not detailed in the sources I found. However, the sulfonamide functionality can display antiparasitic activities .

- Application Summary : Pyrazole derivatives have also been studied for their potential antimalarial properties .

- Methods of Application : These compounds are typically synthesized and then tested against the malaria parasite. In vitro antipromastigote activity of these compounds is often evaluated .

- Results or Outcomes : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound with a pyrazole moiety, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

Scientific Field: Antiparasitic Research

Scientific Field: Antimalarial Research

- Application Summary : Compounds with a pyrazole moiety, such as “4-(4-amino-1H-pyrazol-1-yl)butanamide”, have been studied for their antiviral properties .

- Methods of Application : These compounds are typically synthesized and then tested against various types of viruses to determine their efficacy .

- Results or Outcomes : The specific results of these studies were not detailed in the sources I found. However, the sulfonamide functionality can display antiviral activities .

- Application Summary : Pyrazole derivatives have also been studied for their potential anti-inflammatory properties .

- Methods of Application : These compounds are typically synthesized and then tested for their anti-inflammatory effects. In vitro and in vivo models of inflammation are often used .

- Results or Outcomes : A number of pyrazole derivatives have been found to exhibit significant anti-inflammatory activity .

Scientific Field: Antiviral Research

Scientific Field: Anti-inflammatory Research

Orientations Futures

While specific future directions for “4-(4-amino-1H-pyrazol-1-yl)butanamide” are not available, research into pyrazole derivatives is ongoing due to their diverse biological activities . For instance, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .

Propriétés

IUPAC Name |

4-(4-aminopyrazol-1-yl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c8-6-4-10-11(5-6)3-1-2-7(9)12/h4-5H,1-3,8H2,(H2,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEANMJANRFKGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCCC(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649340 |

Source

|

| Record name | 4-(4-Amino-1H-pyrazol-1-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-amino-1H-pyrazol-1-yl)butanamide | |

CAS RN |

1172325-06-2 |

Source

|

| Record name | 4-(4-Amino-1H-pyrazol-1-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-](/img/structure/B1293926.png)

![2H-Benzo[d][1,2,3]triazol-5-amine](/img/structure/B1293940.png)

![6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1293949.png)